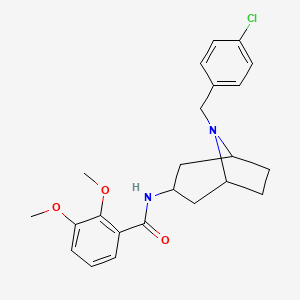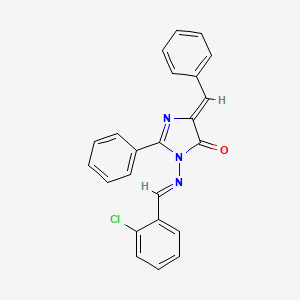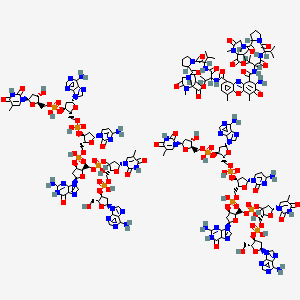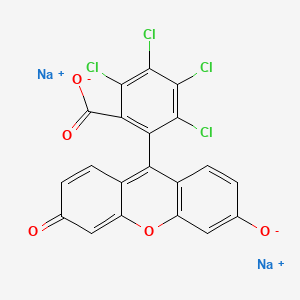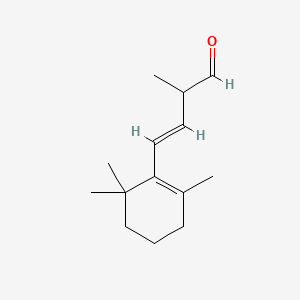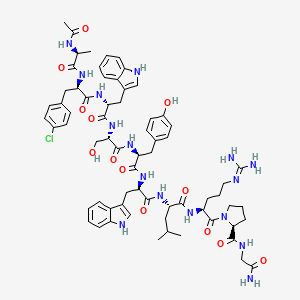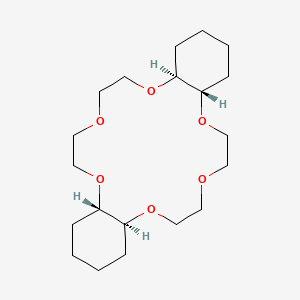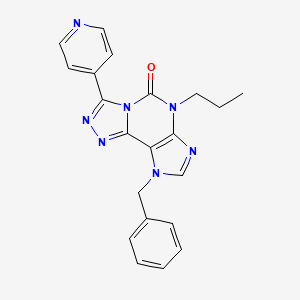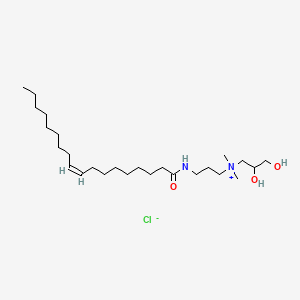
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride is a complex organic compound with a molecular formula of C({30})H({63})ClN({2})O({3}). This compound is known for its surfactant properties and is often used in various industrial and scientific applications due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-propanol, dimethylamine, and oleic acid.
Reaction with Dimethylamine: 1-Propanol is reacted with dimethylamine under controlled conditions to form N,N-dimethyl-1-propanamine.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce hydroxyl groups at the 2 and 3 positions, forming 2,3-dihydroxy-N,N-dimethyl-1-propanamine.
Amidation: The hydroxylated compound is then reacted with oleic acid (or its derivatives) to form the amide linkage, resulting in the formation of N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-2,3-dihydroxy-N,N-dimethyl-1-propanamine.
Quaternization: Finally, the compound is quaternized with a suitable alkylating agent, such as methyl chloride, to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions precisely.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium salts.
科学的研究の応用
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning properties.
作用機序
The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved often relate to membrane fluidity and integrity.
類似化合物との比較
Similar Compounds
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(octadecanoylamino)propyl)-, chloride
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(hexadecanoylamino)propyl)-, chloride
Uniqueness
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride is unique due to the presence of the unsaturated fatty acid chain (oleic acid derivative), which imparts distinct physicochemical properties such as enhanced fluidity and reactivity compared to its saturated counterparts.
This comprehensive overview highlights the significance and versatility of this compound in various fields of research and industry
特性
CAS番号 |
123529-21-5 |
|---|---|
分子式 |
C26H53N2O3.Cl C26H53ClN2O3 |
分子量 |
477.2 g/mol |
IUPAC名 |
2,3-dihydroxypropyl-dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C26H52N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26(31)27-21-19-22-28(2,3)23-25(30)24-29;/h11-12,25,29-30H,4-10,13-24H2,1-3H3;1H/b12-11-; |
InChIキー |
UPWTWOSSULOEDJ-AFEZEDKISA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


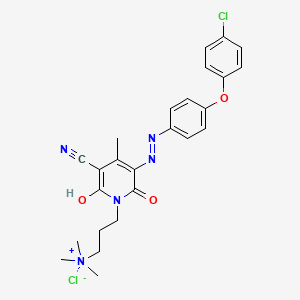
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

